molecular formula C24H26N2O2 B250152 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide

Katalognummer: B250152
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: HPCAHWWGRSSBRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to an acetamide moiety, which is further connected to a diethylamino-substituted phenyl ring. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of biphenyl-4-ol with chloroacetyl chloride to form 2-(biphenyl-4-yloxy)acetyl chloride. This intermediate is then reacted with 4-(diethylamino)aniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The biphenyl and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(quinolin-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide: Similar structure with a quinoline ring instead of a biphenyl group.

    4-(2-(((1,1’-biphenyl)-4-yloxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: Contains a carbohydrazonoyl group and a fluorobenzoate moiety.

Uniqueness

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide stands out due to its unique combination of a biphenyl group and a diethylamino-substituted phenyl ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[4-(diethylamino)phenyl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)18-28-23-16-10-20(11-17-23)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27)

InChI-Schlüssel

HPCAHWWGRSSBRZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.